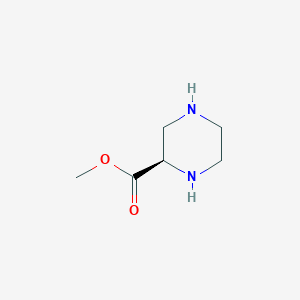

methyl (2R)-piperazine-2-carboxylate

Description

Methyl (2R)-piperazine-2-carboxylate (CAS 2758-98-7) is a chiral piperazine derivative with a methyl ester group at the second carbon position of the heterocyclic ring. Its stereochemistry at the 2-position (R-configuration) is critical for biological activity, particularly in modulating RNA methyltransferase complexes such as METTL3/METTL14/WTAP . The compound is synthesized via enzymatic resolution or chemical methods, such as the reaction of tert-butyl-protected intermediates followed by deprotection and purification . It is widely studied for its low cytotoxicity and role in enhancing RNA m⁶A methylation, a post-transcriptional modification linked to cancer and neurodegenerative diseases .

Properties

Molecular Formula |

C6H12N2O2 |

|---|---|

Molecular Weight |

144.17 g/mol |

IUPAC Name |

methyl (2R)-piperazine-2-carboxylate |

InChI |

InChI=1S/C6H12N2O2/c1-10-6(9)5-4-7-2-3-8-5/h5,7-8H,2-4H2,1H3/t5-/m1/s1 |

InChI Key |

ODQZNBWVRPKMKN-RXMQYKEDSA-N |

SMILES |

COC(=O)C1CNCCN1 |

Isomeric SMILES |

COC(=O)[C@H]1CNCCN1 |

Canonical SMILES |

COC(=O)C1CNCCN1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Cyclization of 1,2-Diamine Derivatives

A foundational method involves the cyclization of 1,2-diamine precursors with electrophilic reagents. For example, (S,S)-N,N’-bisnosyl diamine reacts with diphenylvinylsulfonium triflate in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to form protected piperazines, which are subsequently deprotected to yield the target compound. This method leverages sulfonium salts as cyclizing agents, with DBU facilitating deprotonation and nucleophilic attack. The stereochemical outcome is influenced by the chiral auxiliary present in the diamine precursor, enabling enantioselective formation of the (2R) configuration.

Catalytic Hydrogenation of Pyridine Derivatives

Hydrogenation of substituted pyridines provides a direct route to piperazine frameworks. A patent by CN103524401A describes the hydrogenation of 4-methyl-2-picolinic acid derivatives using palladium on carbon (Pd/C) under high-pressure hydrogen, followed by esterification with methanol and hydrochloric acid. While this method originally targets piperidinecarboxylic acids, analogous conditions can be adapted for piperazine synthesis by substituting pyridines with diazines. The hydrogenation step typically achieves >90% conversion, with the ester group introduced via Fischer esterification.

Stereoselective Synthesis via Chiral Resolution

Racemic 2-methylpiperazine can be resolved into enantiomers using chiral acids. For instance, (2R)-2-methylpiperazine-L-tartrate is basified to isolate the (R)-enantiomer, which undergoes tritylation with triphenylmethyl chloride to form (R)-3-methyl-1-tritylpiperazine. Subsequent condensation with 2,3-dichloropyrazine and detritylation yields (2R)-1-(3-chloro-2-pyrazinyl)-2-methylpiperazine, which is converted to the hydrochloride salt. This approach achieves enantiomeric excess (ee) >98% but requires multiple protection-deprotection steps, impacting overall yield.

Industrial-Scale Production Techniques

Large-Scale Cyclization Reactions

Industrial synthesis often employs cost-effective cyclization strategies, such as the Ugi reaction or aziridine ring-opening. These methods benefit from readily available starting materials and tolerance to diverse functional groups. For example, the Ugi four-component reaction generates tetrasubstituted piperazines in a single step, though stereocontrol remains a challenge. Aziridine ring-opening with N-nucleophiles, such as ammonia or amines, provides a scalable alternative but requires stringent temperature control to prevent polymerization.

Continuous-Flow Hydrogenation

Recent advancements in continuous-flow systems enhance the safety and efficiency of catalytic hydrogenation. A tubular reactor packed with Pd/C catalyst enables high-throughput reduction of pyridine derivatives to piperazines, with real-time monitoring of pressure and temperature. This method reduces reaction times from hours to minutes and minimizes catalyst leaching, making it suitable for ton-scale production.

Optimization and Process Chemistry

Leaving Group Optimization in Nucleophilic Aromatic Substitution (SNAr)

The choice of leaving group significantly impacts SNAr reaction efficiency. In the synthesis of Palbociclib analogs, replacing a methylsulfonyl group with chlorine improved yields from 38% to 82%. Cyclohexyl magnesium chloride was identified as the optimal base, enhancing nucleophilicity of the piperazine intermediate.

Solvent and Base Screening

Tetrahydrofuran (THF) and dimethylformamide (DMF) are preferred solvents for piperazine synthesis due to their ability to dissolve both polar and non-polar reagents. Alkali metal tert-butoxides, such as potassium tert-butoxide, provide strong basicity without side reactions, as demonstrated in the condensation of 3-pyridinol derivatives with (2R)-2-methylpiperazine.

Table 1: Comparative Analysis of SNAr Reaction Conditions

| Leaving Group | Base | Solvent | Yield (%) | Selectivity (R:S) |

|---|---|---|---|---|

| MeSO | DBU | Toluene | 38 | 1:1 |

| Cl | Cyclohexyl MgCl | THF | 82 | 4:1 |

| Br | KOtBu | DMF | 65 | 3:1 |

Analytical Characterization and Quality Control

Spectroscopic Identification

Nuclear magnetic resonance (NMR) spectroscopy confirms the (2R) configuration through distinct coupling constants. For example, the methine proton adjacent to the ester group exhibits a doublet of doublets at δ 3.8–4.1 ppm (J = 10.2, 4.5 Hz) in CDCl3. Infrared (IR) spectroscopy identifies carbonyl stretches at 1720–1740 cm⁻¹, characteristic of methyl esters.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC using amylose-based columns (Chiralpak AD-H) resolves enantiomers with a resolution factor >2.0. Mobile phases comprising hexane:isopropanol (90:10) with 0.1% trifluoroacetic acid achieve baseline separation, enabling quantification of enantiomeric excess.

Q & A

Q. Table 1. Key Reaction Conditions for Synthesis Optimization

| Parameter | Optimal Range | Evidence Source |

|---|---|---|

| Temperature | 0–5°C (for acylations) | |

| Solvent | Anhydrous MeCN or DMF | |

| Catalyst/Base | TEA (5 equiv) | |

| Purification Method | Prep-HPLC (C18, 10–55% MeCN) |

Q. Table 2. Stability Profile in Common Solvents

| Solvent | Stability (25°C) | Degradation Products |

|---|---|---|

| H₂O | <24 hours | Hydrolyzed carboxylic acid |

| DMSO | >6 months | None detected |

| MeOH | 1 week | Partial transesterification |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.